

An In-depth Technical Guide to the Degradation Pathways of Verapamil

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Compound of Interest

Compound Name: Verapamil EP Impurity C
hydrochloride

CAS No.: 51012-67-0

Cat. No.: B3179425

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known degradation pathways of Verapamil, a widely used calcium channel blocker. An understanding of its metabolic and physicochemical degradation is critical for ensuring drug stability, efficacy, and safety. This document summarizes key degradation products, the conditions that promote degradation, and the analytical methodologies used to study these pathways.

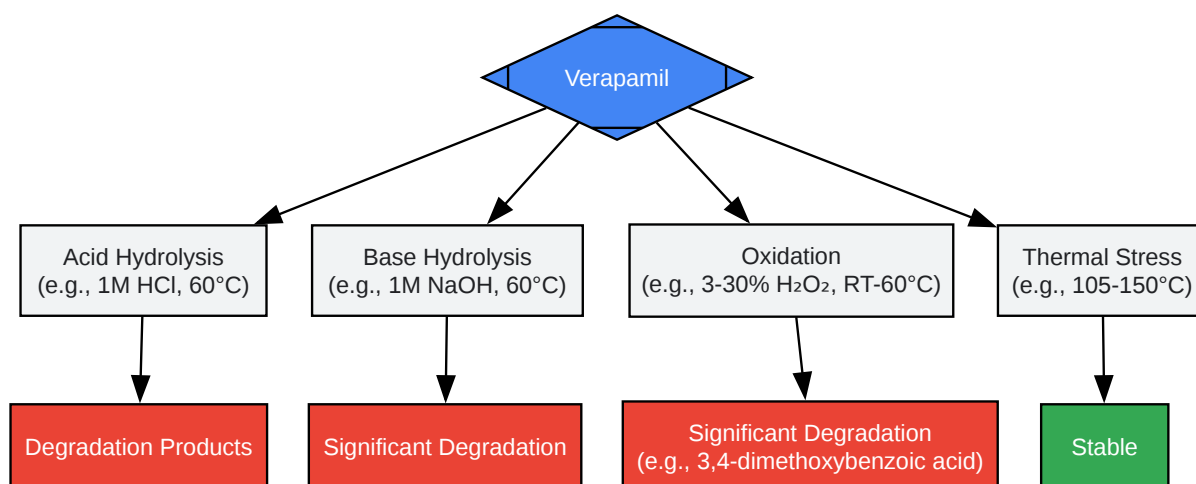
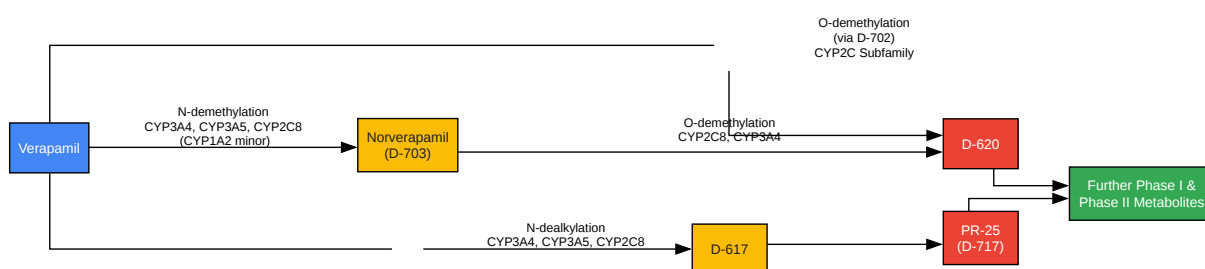
Metabolic Degradation Pathways

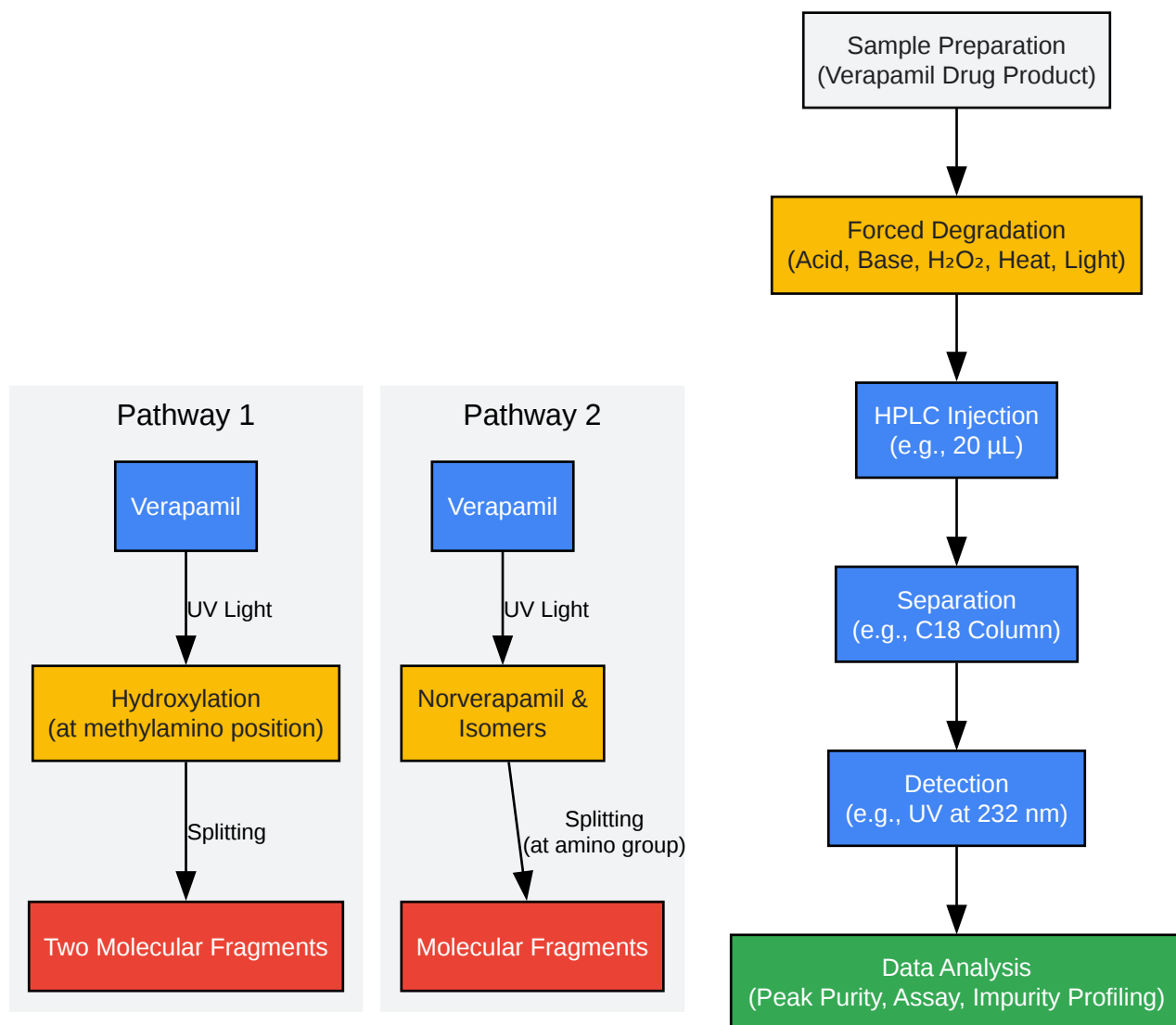
Verapamil undergoes extensive first-pass metabolism in the liver, with less than 5% of the parent drug being excreted unchanged.^{[1][2]} The primary metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.^{[1][3]}

The main enzymes involved in Verapamil metabolism are CYP3A4, CYP3A5, and CYP2C8.^[1] ^[4] CYP1A2 has a minor role.^{[1][4]} Metabolism is stereoselective, with the S-enantiomer being

cleared more rapidly than the R-enantiomer.[1][4] The major metabolites include Norverapamil (which retains about 20% of the cardiovascular activity of the parent drug), D-617, and D-620. [3][5]

Recent studies using advanced techniques like UPLC–MS have identified a large number of phase I and phase II metabolites. One study in rat hepatocytes identified 25 phase I and 14 phase II metabolites, including various glucuronides and a glucoside.[6] Another study in rats identified 71 metabolites in plasma, urine, and feces.[7]





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